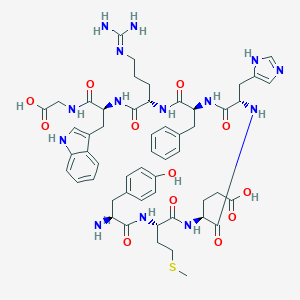

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly

描述

“Tyr-Met-Glu-His-Phe-Arg-Trp-Gly” is a peptide sequence that is part of the larger peptide hormone known as α-Melanotropin (α-melanocyte stimulating hormone, α-MSH) . This hormone plays a well-known and principal role in pigmentation . Other effects ascribed to this hormone include regulation of the release of pituitary and peripheral hormones, sebotrophic effects, adrenal steroidogenesis, immune response, and cardiovascular and metabolic effects . It also plays important roles in the nervous system, particularly in the central nervous system (CNS) .

Synthesis Analysis

α-MSH is synthesized and secreted by the pars intermedia of the vertebrate pituitary . This peptide hormone is derived from pro-opiomelanocortin, a precursor protein which contains within its structure the sequences of other peptides .

Chemical Reactions Analysis

The initial actions of α-MSH are mediated at the level of the melanocyte membrane and involve signal transduction from receptor to adenylate cyclase on the intracellular surface of the membrane . This results in elevated cytosolic cyclic AMP levels followed by melanosome dispersion within dermal melanocytes and melanogenesis within epidermal melanocytes .

Physical And Chemical Properties Analysis

The peptide has a molecular weight of 1125.2586 and a formula of C53H68N14O12S .

科学研究应用

Neurological Research

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly and its components have been studied in the context of neurological conditions. For instance, extracellular levels of amino acids like TYR, PHE, and GLU were monitored in patients with medically intractable epilepsy. Dramatic increases in certain amino acids were observed in association with focal seizures, suggesting their involvement in seizure activity and brain damage in epilepsy (Ronne-Engström et al., 1992).

Hormonal Studies

Synthetic peptides resembling parts of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly have been investigated for their hormonal effects. For example, a study explored the effects of a synthetic decapeptide on plasma luteinizing hormone (LH) and follicle-stimulating hormone (FSH) concentrations in volunteers, indicating potential applications in understanding hormonal pathways and reproductive health (Thomas et al., 1972).

Diagnostic Imaging

Components of Tyr-Met-Glu-His-Phe-Arg-Trp-Gly have been used in diagnostic imaging for conditions like medullary thyroid carcinoma (MTC). Radiolabelled peptide analogues targeting certain receptors were evaluated for their diagnostic and therapeutic potential, providing insights into their use in medical imaging and possibly radionuclide therapy (Fröberg et al., 2009).

Metabolic Disorders

Studies have also investigated the absorption and metabolism of amino acids in conditions like Hartnup disorder and prolidase deficiency. These studies provide valuable information on amino acid metabolism and potential therapeutic approaches for these metabolic disorders (Leonard et al., 1976); (Buist et al., 1972).

Nutritional Studies

The peptide and its components have been explored in the context of nutrition and feeding solutions, especially in special patient populations like severely injured patients or preterm infants. These studies contribute to the development of tailored nutritional therapies to meet specific needs (Mosebach et al., 1980); (Schanler et al., 1984).

安全和危害

未来方向

Studies have been conducted to improve the efficacy and safety of treatment strategies involving peptides like α-MSH . Certain analogs of α-MSH and oligopeptides with the sequences derived from the hormone were shown to promote melanin synthesis in cells and in vivo models . The accumulating information regarding pro- and antimelanogenic activity of peptides and related compounds will lead to the development of novel drugs for the treatment of skin pigmentary disorders .

属性

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H68N14O12S/c1-80-21-19-40(62-46(73)36(54)22-31-13-15-34(68)16-14-31)50(77)64-39(17-18-44(69)70)49(76)67-43(25-33-27-57-29-61-33)52(79)65-41(23-30-8-3-2-4-9-30)51(78)63-38(12-7-20-58-53(55)56)48(75)66-42(47(74)60-28-45(71)72)24-32-26-59-37-11-6-5-10-35(32)37/h2-6,8-11,13-16,26-27,29,36,38-43,59,68H,7,12,17-25,28,54H2,1H3,(H,57,61)(H,60,74)(H,62,73)(H,63,78)(H,64,77)(H,65,79)(H,66,75)(H,67,76)(H,69,70)(H,71,72)(H4,55,56,58)/t36-,38-,39-,40-,41-,42-,43-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPLBICXEVCRUAI-TZLMNZOISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H68N14O12S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1125.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tyr-Met-Glu-His-Phe-Arg-Trp-Gly | |

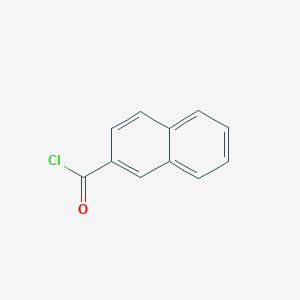

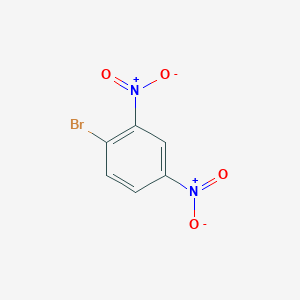

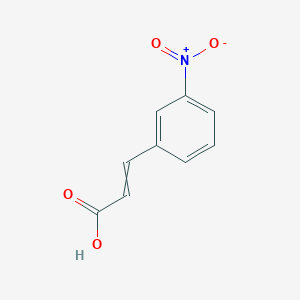

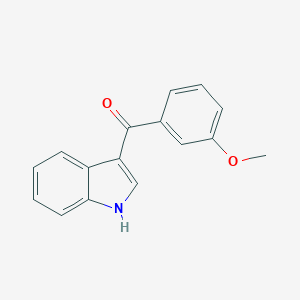

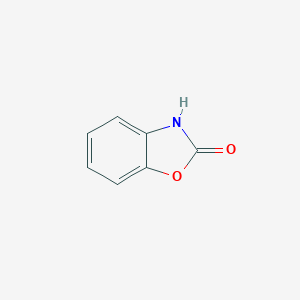

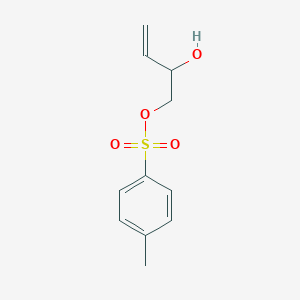

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

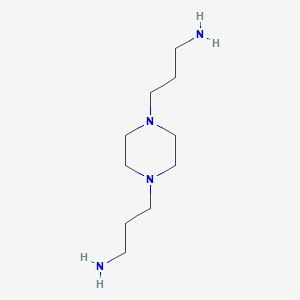

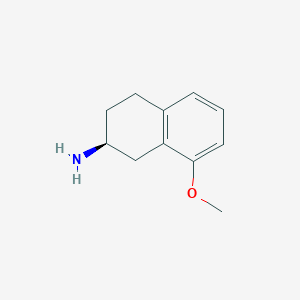

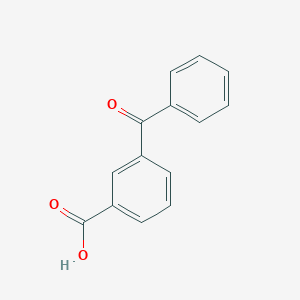

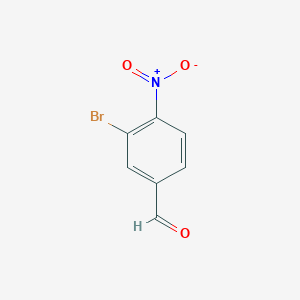

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(E)-4-(2-amino-4-oxo-1H-pteridin-6-yl)-2-hydroxybut-3-enyl] dihydrogen phosphate](/img/structure/B145936.png)